molecular formula C9H8N2O2 B2472762 1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- CAS No. 549488-74-6

1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro-

Cat. No.: B2472762
CAS No.: 549488-74-6
M. Wt: 176.175
InChI Key: KIQZTJODBBGNRL-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- is a chemical compound that belongs to the class of benzodioxins It is characterized by the presence of a benzodioxin ring system with an amino group and a carbonitrile group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzodioxane-6-amine with a suitable nitrile source under controlled conditions. For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Corresponding oxides of the benzodioxin ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit enzymes such as lipoxygenase and cholinesterase . The inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzodioxane-6-amine
  • 1,4-Benzodioxin-6-yl benzenesulfonamide
  • 2,3-Dihydro-1,4-benzodioxin-6-yl cyclopentane-1-carbonitrile

Uniqueness

1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-amino-2,3-dihydro-1,4-benzodioxine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-4H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQZTJODBBGNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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